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molecular formula C7H7ClO3S B8336656 5-Chloro-4-ethoxy-3-thiophenecarboxylic acid

5-Chloro-4-ethoxy-3-thiophenecarboxylic acid

Cat. No. B8336656
M. Wt: 206.65 g/mol
InChI Key: XTMUHKHVQVKKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144235

Procedure details

A 15.45 g. portion of 4-ethoxy-3-thiophenecarboxylic acid is suspended in 30 ml. of chloroform. To this is added dropwise 8.1 ml. of sulfuryl chloride with stirring. The mixture is stirred for 30 minutes and the precipitate is collected, giving 5-chloro-4-ethoxy-3-thiophenecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([C:9]([OH:11])=[O:10])=[CH:6][S:7][CH:8]=1)[CH3:2].S(Cl)([Cl:15])(=O)=O>C(Cl)(Cl)Cl>[Cl:15][C:8]1[S:7][CH:6]=[C:5]([C:9]([OH:11])=[O:10])[C:4]=1[O:3][CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(=CSC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this is added dropwise 8.1 ml
CUSTOM
Type
CUSTOM
Details
the precipitate is collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CS1)C(=O)O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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